Cas no 72850-74-9 (Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate)
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolecarboxylicacid, 2-amino-4-ethyl-, ethyl ester
- 5-Thiazolecarboxylicacid,2-amino-4-ethyl-,ethylester(9CI)
- ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
- Ethyl 2-amino-4-ethylthiazole-5-carboxylate
- HRGVNUVYDPUXDL-UHFFFAOYSA-N
- BBL005210
- STL131917
- HTS004667
- BB 0238179
- ethyl 2-amino-4-ethyl-5-thiazolecarboxylate
- 2-Amino-4-ethylthiazole-5-carboxylic acid ethyl ester
- 2-Amino-4-ethyl-thiazole-5-carboxylic acid ethyl ester
- BS-4111
- CS-0296541
- AKOS005739137
- F83539
- DB-142008
- Ethyl 4-ethyl-2-imino-2,3-dihydrothiazole-5-carboxylate
- MFCD15204114
- SCHEMBL859765
- CHEMBL4896262
- EN300-110304
- Ethyl2-amino-4-ethylthiazole-5-carboxylate
- 72850-74-9
- Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
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- Inchi: 1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10)
- InChI Key: HRGVNUVYDPUXDL-UHFFFAOYSA-N
- SMILES: S1C(N)=NC(=C1C(=O)OCC)CC
Computed Properties
- Exact Mass: 200.062
- Monoisotopic Mass: 200.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.4
- XLogP3: 2
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E572810-20mg |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
72850-74-9 | 20mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E572810-40mg |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
72850-74-9 | 40mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E572810-200mg |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
72850-74-9 | 200mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM524660-1g |
Ethyl 2-amino-4-ethylthiazole-5-carboxylate |
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| Enamine | EN300-110304-0.05g |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
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| Enamine | EN300-110304-0.1g |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
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$476.0 | 2023-10-27 | |
| Enamine | EN300-110304-0.25g |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
72850-74-9 | 95% | 0.25g |
$498.0 | 2023-10-27 | |
| Enamine | EN300-110304-0.5g |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
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$520.0 | 2023-10-27 | |
| Enamine | EN300-110304-1.0g |
ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate |
72850-74-9 | 1g |
$671.0 | 2023-06-10 | ||
| Enamine | EN300-110304-2.5g |
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Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Suppliers
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (CAS No. 72850-74-9): A Comprehensive Overview
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate, with the chemical formula C8H12N2S2O2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its thiazole core, a heterocyclic structure that has garnered considerable attention due to its diverse biological activities. The presence of both amino and carboxylate functional groups further enhances its potential as a pharmacophore in drug design and development.
The compound's unique structural features make it a valuable intermediate in the synthesis of various therapeutic agents. Specifically, the ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate moiety has been extensively studied for its role in modulating biological pathways. Recent research has highlighted its potential in the development of novel antimicrobial and anti-inflammatory agents. The thiazole ring is particularly noteworthy, as it is a common structural motif in many bioactive molecules, including antibiotics and antifungals.
In the realm of medicinal chemistry, the amino group serves as a critical site for further functionalization, enabling the creation of more complex derivatives with enhanced pharmacological properties. The carboxylate group, on the other hand, contributes to the compound's solubility and stability, making it suitable for various formulation strategies. These attributes have positioned Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate as a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry have facilitated the design of more efficient synthetic routes for this compound. By leveraging molecular modeling techniques, researchers have been able to predict optimal reaction conditions and identify potential intermediates. This approach has not only streamlined the synthesis process but also reduced costs associated with large-scale production. Such innovations are crucial for accelerating the development of new therapeutic agents.
The biological activity of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has been a focal point of numerous studies. Research indicates that this compound exhibits notable inhibitory effects on certain enzymes and receptors implicated in various diseases. For instance, studies have demonstrated its potential in inhibiting enzymes involved in inflammation and oxidative stress pathways. These findings suggest that Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate could serve as a lead compound for developing treatments targeting chronic inflammatory conditions.
Furthermore, the compound's interaction with biological targets has been investigated using spectroscopic and crystallographic methods. These studies have provided insights into its binding mechanisms and affinity for specific proteins. Such detailed understanding is essential for optimizing drug-like properties, including bioavailability and metabolic stability. The integration of these structural insights into drug design principles has led to the development of more potent and selective derivatives.
The pharmaceutical industry has shown increasing interest in thiazole derivatives due to their broad spectrum of biological activities. Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate stands out among these derivatives due to its unique combination of functional groups and favorable physicochemical properties. Its potential applications span across multiple therapeutic areas, including oncology, neurology, and immunology. As research continues to uncover new biological functions associated with thiazole compounds, Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is poised to play a significant role in future drug development efforts.
In conclusion, Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (CAS No. 72850-74-9) is a versatile compound with substantial potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As advancements in synthetic chemistry and computational biology continue to evolve, the prospects for harnessing this compound's therapeutic potential are bound to expand.
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